molecular formula C12H18N4O3 B7438769 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid

Katalognummer B7438769
Molekulargewicht: 266.30 g/mol
InChI-Schlüssel: PLDDPKQDOMNHML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid, also known as ETC-1002, is a novel small molecule drug that has been developed as a potential treatment for hypercholesterolemia and other cardiovascular diseases. It is a synthetic compound that has been designed to selectively target and modulate the activity of key enzymes involved in cholesterol metabolism, with the aim of reducing LDL cholesterol levels and improving cardiovascular health.

Wirkmechanismus

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid works by targeting and modulating the activity of key enzymes involved in cholesterol metabolism, including ATP-citrate lyase (ACL) and adenosine monophosphate-activated protein kinase (AMPK). ACL is an enzyme that plays a critical role in the synthesis of fatty acids and cholesterol, while AMPK is a key regulator of cellular energy metabolism. By inhibiting ACL and activating AMPK, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid reduces the synthesis and uptake of cholesterol, leading to a reduction in LDL cholesterol levels.
Biochemical and Physiological Effects:
2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects that contribute to its cholesterol-lowering properties. These include inhibition of ACL, activation of AMPK, and upregulation of LDL receptors. In addition, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has been shown to reduce triglyceride levels and improve insulin sensitivity, which may have additional benefits for cardiovascular health.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments, including its specificity for ACL and AMPK, its favorable safety profile, and its ability to reduce LDL cholesterol levels without significant side effects. However, there are also some limitations to its use, including the need for careful dosing and monitoring, the potential for off-target effects, and the need for further research to fully understand its mechanism of action and potential long-term effects.

Zukünftige Richtungen

There are several potential future directions for research on 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid, including:
1. Further preclinical and clinical studies to evaluate its safety and efficacy in different patient populations and disease states.
2. Investigation of its potential use in combination with other cholesterol-lowering drugs, such as statins or PCSK9 inhibitors.
3. Development of new formulations or delivery methods to improve its bioavailability and dosing.
4. Exploration of its potential use in other disease areas, such as diabetes or metabolic syndrome.
5. Investigation of its effects on other metabolic pathways and cellular processes, to better understand its mechanism of action and potential therapeutic applications.
In conclusion, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid is a novel small molecule drug that has shown promise as a potential treatment for hypercholesterolemia and other cardiovascular diseases. Its unique mechanism of action, favorable safety profile, and cholesterol-lowering properties make it an attractive candidate for further research and development. However, further studies are needed to fully understand its therapeutic potential and long-term effects.

Synthesemethoden

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid is synthesized using a multi-step process that involves the coupling of various chemical intermediates to form the final product. The synthesis begins with the reaction of 2-methylcyclopentanone with ethyl diazoacetate to form an intermediate that is then reacted with hydrazine to form the triazole ring. The resulting compound is then coupled with an amino acid derivative to form the final product, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has been extensively studied in preclinical and clinical trials as a potential treatment for hypercholesterolemia and other cardiovascular diseases. It has been shown to effectively reduce LDL cholesterol levels in both animal models and human subjects, with a favorable safety profile and minimal side effects.

Eigenschaften

IUPAC Name

2-[(1-ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-3-16-7-8(14-15-16)10(17)13-9-5-4-6-12(9,2)11(18)19/h7,9H,3-6H2,1-2H3,(H,13,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDDPKQDOMNHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C(=O)NC2CCCC2(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.